6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Description
6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyridine core substituted with an isopropyl group at the 6-position. Its molecular formula is C₁₀H₁₆N₂ (molecular weight: 164.25 g/mol), with a CAS registry number of 2060591-20-8 . The tetrahydro modification reduces aromaticity in the pyridine ring, enhancing conformational flexibility compared to fully aromatic analogs. This structural feature, combined with the lipophilic isopropyl substituent, influences its pharmacokinetic (PK) properties and binding interactions in biological systems.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
6-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9-3-4-10-5-11-7-12(10)6-9/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
CPGSGTPEAINBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=CN=CN2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
A common approach starts with a substituted pyridine derivative, such as pyrazine or pyridine amines, which undergo cyclization with appropriate reagents to form the imidazo[1,5-a]pyridine skeleton. For example, acid anhydrides are added dropwise to pyridine-2-methylamine in an ice-water bath, followed by stirring at room temperature to yield an amide intermediate. This intermediate is then treated with phosphorus oxychloride and phosphorous pentoxide under reflux to form the imidazo[1,5-a]pyridine derivative.
Reduction to Tetrahydro Derivative
The imidazo[1,5-a]pyridine derivative is subjected to catalytic hydrogenation in ethanol using palladium on carbon (Pd/C) as a catalyst. This step reduces the aromatic ring system to the tetrahydro form, specifically yielding the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core. The reaction is typically carried out at room temperature under hydrogen atmosphere.
Introduction of the Isopropyl Group
The isopropyl substituent at the 6-position can be introduced via alkylation reactions or by using isopropyl-substituted starting materials. In some methods, condensation reactions with carboxylic acids or acid derivatives in solvents like dichloromethane facilitate the attachment of the isopropyl group through amide or related linkages.
Protection and Functional Group Manipulation
Amino groups on the imidazo[1,5-a]pyridine core are often protected using di-tert-butyl dicarbonate (Boc protection) in ethanol to prevent side reactions during subsequent steps. Halogenation using halogenated succinimides in ethanol at room temperature introduces halogen atoms selectively, which can be further transformed under carbon monoxide atmosphere with cobalt octacarbonyl and chloroacetate to yield ester-substituted tetrahydroimidazo derivatives.
Purification
Purification of the final compounds is commonly achieved by silica gel column chromatography. The reaction mixtures are concentrated under reduced pressure, and the crude products are purified to obtain white solid compounds with high yields (typically 67–99% depending on the step).
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide formation | Acid anhydride dropwise addition | Ice-water bath | 0–5 °C, then RT | - | Stirring until completion |
| Cyclization | Phosphorus oxychloride, phosphorous pentoxide | - | Reflux | - | Formation of imidazo[1,5-a]pyridine |
| Hydrogenation | Pd/C catalyst, H2 gas | Ethanol | Room temperature | ~74 | Reduction to tetrahydro derivative |
| Amino protection | Di-tert-butyl dicarbonate | Ethanol | Room temperature | - | Boc protection of amino groups |
| Halogenation | Halogenated succinimide | Ethanol | Room temperature | - | Selective halogenation |
| Carbonylation | Cobalt octacarbonyl, chloroacetate, CO atmosphere | Methanol | Oil bath (~80 °C) | 67 | Ester formation |
| Purification | Silica gel chromatography | - | - | - | Isolation of pure compound |
Additional Notes from Literature
- The presence of water during certain steps, such as sulfur and cyanamide reactions in related heterocyclic syntheses, can significantly reduce yields, indicating the need for anhydrous conditions.
- The hydrochloride salt of related tetrahydroimidazo[1,5-a]pyridine derivatives can be prepared by dissolving the free base in isopropyl alcohol and adding hydrochloric acid, followed by crystallization.
- The reaction progress is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion before workup.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Properties
6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exhibits several pharmacological properties that make it a candidate for drug development:
- Antidepressant Activity : Studies suggest that derivatives of tetrahydroimidazo compounds can act as potential antidepressants by modulating neurotransmitter levels in the brain. The structural similarity to known antidepressants enhances its potential in this area .
- Antimicrobial Activity : Research indicates that compounds with the imidazo structure possess significant antimicrobial properties. This makes them suitable for developing new antibiotics or antifungal agents .
- Antitumor Effects : Some derivatives have shown promise in inhibiting cancer cell growth. Their mechanism may involve the induction of apoptosis in tumor cells .
Synthesis and Derivative Development
The synthesis of 6-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine often involves multi-step organic reactions. The ability to modify its structure leads to a variety of derivatives with enhanced biological activities.
2.1 Case Studies
- Synthesis of Novel Derivatives : A study synthesized various derivatives of tetrahydroimidazo compounds and evaluated their biological activities. The findings highlighted that specific substitutions on the imidazo ring significantly affected the pharmacological profile .
- Structure-Activity Relationship (SAR) Studies : Investigations into the SAR of tetrahydroimidazo derivatives have provided insights into how modifications influence their biological activities. This information is crucial for optimizing lead compounds for drug development .
Material Science Applications
Beyond medicinal applications, 6-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is also explored in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the incorporation into polymer matrices which can enhance thermal stability and mechanical properties .
- Nanotechnology : Research is ongoing into the use of imidazo-based compounds in nanomaterials for applications in drug delivery systems and biosensors due to their biocompatibility and functionalization capabilities .
Summary of Key Findings
The following table summarizes key findings related to the applications of 6-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine:
Mechanism of Action
The mechanism of action of 6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The isopropyl group increases logP compared to unsubstituted analogs (e.g., CID 14193103, C₇H₁₀N₂), enhancing membrane permeability .
- Solubility: Substitutions with polar groups (e.g., 5-cyano in ) improve aqueous solubility, whereas aryl/halogen substituents (e.g., 2-naphthyl in ) favor lipid bilayer intercalation.
Biological Activity
6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of imidazopyridines, which are known for various pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. The unique structure of this compound contributes to its interaction with various biological targets.
Structural Characteristics
The molecular formula of 6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is . Its structural features include a fused imidazole and pyridine ring system that enhances its biological activity. The presence of the isopropyl group is significant as it may influence the compound's lipophilicity and binding affinity to biological targets.
Biological Activities
Research indicates that compounds with similar structures to 6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine often demonstrate a wide range of biological activities:
- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydroimidazo[1,5-a]pyridine exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.
- Anticancer Properties : Compounds in this class have shown potential in inhibiting cancer cell proliferation. For instance, they may act on specific signaling pathways involved in tumor growth and metastasis.
- Anti-inflammatory Activity : The anti-inflammatory effects are attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
Several studies have explored the biological activities of tetrahydroimidazo[1,5-a]pyridine derivatives. Below are notable findings:
- Neuroprotective Study :
- Anticancer Activity :
- Anti-inflammatory Mechanism :
Comparative Analysis with Similar Compounds
To understand the relative biological activity of 6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine compared to other related compounds, a comparative analysis is presented in the table below:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone | Antitumor | Exhibits selective cytotoxicity against cancer cells |
| 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone | Antimicrobial | Effective against a range of bacterial strains |
| Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | Metabolic disorder | Investigated for its role in glucose metabolism |
Q & A
Q. What synthetic strategies are commonly employed for imidazo[1,5-a]pyridine derivatives?
Cyclocondensation of 2-(aminomethyl)pyridines with electrophilic reagents (e.g., nitroalkanes or polyphosphoric acid) is a foundational method. For example, 3-methylimidazo[1,5-a]pyridine derivatives are synthesized via heating 2-aminomethylpyridines with nitroethane in polyphosphoric acid at 160°C, followed by hydrolysis and purification using column chromatography . Microwave-assisted one-pot reactions are also effective for optimizing reaction efficiency, as demonstrated in multi-step protocols using dioxane and MoO2Cl2(dmf)2 catalysts .
Q. How are spectroscopic techniques applied to characterize imidazo[1,5-a]pyridine derivatives?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing isopropyl groups at δ ~1.3 ppm for CH3 and δ ~2.9 ppm for CH) .
- HRMS (ESI) : Validates molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹ for ester groups) .
Q. What are typical purification methods for hygroscopic intermediates in these syntheses?
Anhydrous solvents (e.g., DCM, ethanol) and inert atmospheres (argon) prevent hydrolysis. Silica gel chromatography with gradient elution (e.g., cyclohexane/EtOAc) is standard, while recrystallization in ethanol/water mixtures improves purity for crystalline products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of tetrahydroimidazo[1,5-a]pyridines?
- Catalyst Screening : MoO2Cl2(dmf)2 enhances cyclization efficiency in microwave-assisted reactions .
- Solvent Effects : Polar aprotic solvents (DMF, dioxane) stabilize intermediates in cyclocondensation .
- Temperature Control : Microwave irradiation at 135–160°C reduces side reactions compared to conventional heating .
- Workflow : Monitor progress via TLC and adjust stoichiometry of reagents like (Boc)₂O for protective group strategies .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between imidazole protons and pyridine carbons resolve regiochemistry ambiguities .
- X-ray Crystallography : Definitive structural confirmation, especially for novel derivatives with ambiguous NOESY data .
Q. What methodologies assess the bioactivity of imidazo[1,5-a]pyridine derivatives as enzyme inhibitors?
- Papain Inhibition Assay : Use chromogenic substrates (e.g., Bz-DL-Arg-pNA) to measure residual proteolytic activity at 410 nm. Pre-incubate derivatives (0.2 mM) with papain (0.05 mM) at 37°C for 30 minutes before substrate addition .
- Thermodynamic Studies : Perform assays at 32°C, 37°C, and 42°C to calculate ΔG, ΔH, and ΔS using the Eyring equation .
Q. How can regioselective functionalization be achieved in imidazo[1,5-a]pyridine scaffolds?
- Electrophilic Substitution : Nitration or halogenation favors the C3 position due to electron-rich imidazole rings .
- Nucleophilic Aromatic Substitution : Activate pyridine rings with electron-withdrawing groups (e.g., trifluoromethyl) for coupling at C5 or C7 positions .
Methodological Considerations
Q. What strategies mitigate challenges in handling hygroscopic intermediates?
- Protective Groups : Use Boc or acetyl groups to stabilize amines during synthesis .
- Lyophilization : Freeze-dry aqueous extracts to prevent decomposition .
Q. How are thermodynamic parameters derived for enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
